

Spectroscopic Data Analysis of 5-Methylfurfuryl Alcohol: A Technical Guide

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Compound of Interest		
Compound Name:	5-Methylfurfuryl alcohol	
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This guide provides a comprehensive analysis of the spectroscopic data for **5-Methylfurfuryl alcohol** (C₆H₈O₂), a furan derivative found in various natural products and used as a flavoring agent.[1][2] The structural elucidation of this compound is presented through the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[3] For **5-Methylfurfuryl alcohol**, both ¹H and ¹³C NMR provide definitive structural information.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented was acquired in a deuterated chloroform (CDCl₃) solvent.

Table 1: ¹H NMR Data for **5-Methylfurfuryl Alcohol** in CDCl₃



Chemical Shift (δ, ppm)	Assignment	Multiplicity	Integration
6.14	H-3 (Furan)	Doublet	1H
5.90	H-4 (Furan)	Doublet	1H
4.50	-CH₂OH	Singlet	2H
2.27	-CH₃	Singlet	3H
2.33 (variable)	-OH	Singlet	1H

Source: ChemicalBook[4]

Interpretation:

- The two signals in the aromatic region (6.14 and 5.90 ppm) are characteristic of the protons on the furan ring. Their doublet nature indicates coupling to each other.
- The singlet at 4.50 ppm, integrating to two protons, is assigned to the methylene (-CH₂) group of the alcohol.
- The singlet at 2.27 ppm, integrating to three protons, corresponds to the methyl (-CH₃) group attached to the furan ring.
- A variable, broad singlet often observed around 2.33 ppm is attributed to the hydroxyl (-OH) proton, which can exchange with trace amounts of water in the solvent.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: 13C NMR Data for 5-Methylfurfuryl Alcohol



Chemical Shift (δ, ppm)	Assignment
151.2	C-5 (Furan, C-CH₃)
150.8	C-2 (Furan, C-CH ₂ OH)
108.9	C-3 (Furan)
106.2	C-4 (Furan)
57.4	-CH ₂ OH
13.6	-CH₃

Note: Data is based on typical values for furan derivatives and may vary slightly based on experimental conditions.

Interpretation:

- The signals at 151.2 and 150.8 ppm are in the typical range for oxygen-substituted sp² carbons of the furan ring.
- The peaks at 108.9 and 106.2 ppm correspond to the unsubstituted sp² carbons of the furan ring.
- The signal at 57.4 ppm is characteristic of the sp³-hybridized carbon of the hydroxymethyl group.
- The upfield signal at 13.6 ppm is assigned to the methyl group carbon.

A generalized protocol for acquiring NMR spectra of a small organic molecule like **5-Methylfurfuryl alcohol** is as follows.[5][6]

- Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylfurfuryl alcohol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6]
- Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers are often calibrated to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]



· Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6] Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.[6]
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are often necessary.
- Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and calibrated.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

The mass spectrum of **5-Methylfurfuryl alcohol** shows a clear molecular ion peak and characteristic fragment ions.

Table 3: Key Mass Spectrometry Data (m/z) for **5-Methylfurfuryl Alcohol**

m/z Value	Relative Intensity	Assignment
112	High	[M] ⁺ (Molecular Ion)
97	High	[M - CH ₃] ⁺ or [M - H ₂ O + H] ⁺
95	High (Base Peak)	[M - OH]+ or rearrangement ion
43	High	[C₃H⁊]+ or [CH₃CO]+

Source: PubChem, ChemicalBook[2][4]



Interpretation:

- The peak at m/z 112 corresponds to the molecular weight of **5-Methylfurfuryl alcohol** (C₆H₈O₂), confirming its elemental formula.[2]
- The fragmentation of alcohols often involves the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen.[8][9]
- The base peak at m/z 95 is a prominent feature, likely resulting from the loss of the hydroxyl radical or a subsequent rearrangement.
- The fragment at m/z 43 is a common fragment in many organic molecules and can be attributed to an acylium ion or an isopropyl cation fragment.[4]

A typical protocol for analyzing a volatile liquid like **5-Methylfurfuryl alcohol** using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

- Sample Preparation: Prepare a dilute solution of **5-Methylfurfuryl alcohol** in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC Separation: Inject a small volume (e.g., 1 μL) of the sample solution into the GC system.
 The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS) to separate it from any impurities.[10]
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment.[10]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.



The IR spectrum of **5-Methylfurfuryl alcohol** will exhibit characteristic absorption bands corresponding to its alcohol and furan functionalities.

Table 4: Characteristic IR Absorption Bands for 5-Methylfurfuryl Alcohol

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3500–3200	Strong, Broad	O-H stretch	Alcohol (-OH)
3100–3000	Medium	=C-H stretch	Furan Ring
2950–2850	Medium	C-H stretch	-CH3, -CH2-
1600–1400	Medium	C=C stretch	Furan Ring
1260–1050	Strong	C-O stretch	Alcohol (C-O) & Furan

Source: Based on typical values for alcohols and aromatic compounds.[11][12]

Interpretation:

- A very prominent, broad absorption in the 3500–3200 cm⁻¹ region is the hallmark of the O-H stretching vibration from the alcohol group, broadened due to hydrogen bonding.[11]
- Absorptions just above 3000 cm⁻¹ are indicative of C-H stretching from the sp²-hybridized carbons of the furan ring.[12]
- Absorptions just below 3000 cm⁻¹ are due to C-H stretching from the sp³-hybridized carbons of the methyl and methylene groups.
- The C=C stretching vibrations within the furan ring typically appear in the 1600–1400 cm⁻¹ region.[12]
- A strong band in the 1260–1050 cm⁻¹ range corresponds to the C-O stretching vibration of the primary alcohol.[11]

For a liquid sample like **5-Methylfurfuryl alcohol**, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and straightforward method.[13]

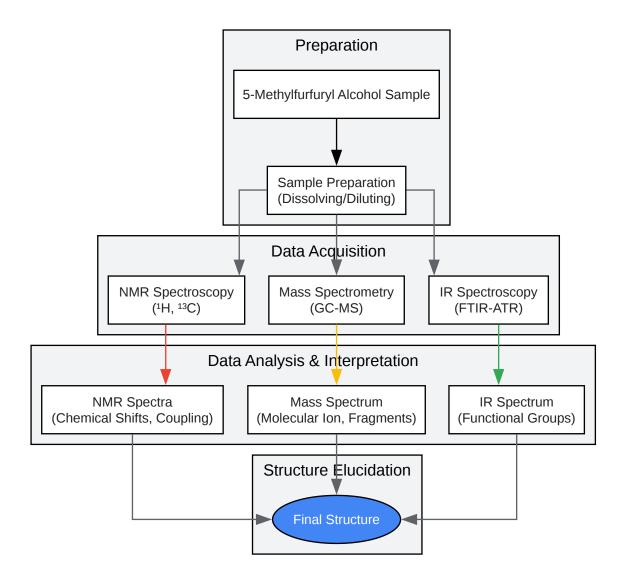


- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[13]
 Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat (pure) 5-Methylfurfuryl alcohol directly onto the surface of the ATR crystal, ensuring it is fully covered.[14]
- Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will co-add multiple scans to generate a highquality spectrum.
- Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Visualized Workflows

The following diagrams illustrate the logical processes involved in the spectroscopic analysis of a molecule like **5-Methylfurfuryl alcohol**.

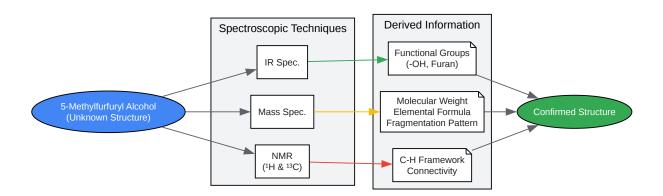




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Caption: A general workflow for spectroscopic analysis of an organic compound.





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Caption: Logical relationships between spectroscopic techniques and structural data.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a complete and unambiguous structural characterization of **5-Methylfurfuryl alcohol**. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Infrared spectroscopy provides rapid and definitive identification of the key functional groups, namely the alcohol and furan moieties. This integrated analytical approach is fundamental in chemical research and drug development for the unequivocal identification and quality control of organic compounds.

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